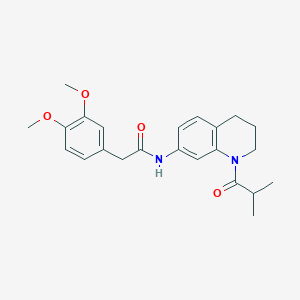

2-(3,4-dimethoxyphenyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Beschreibung

This compound features a tetrahydroquinoline core substituted at the 1-position with an isobutyryl group and at the 7-position with an acetamide-linked 3,4-dimethoxyphenyl moiety. The 3,4-dimethoxyphenyl group is a common pharmacophore in medicinal chemistry, often associated with receptor binding and metabolic stability. The isobutyryl substituent introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and half-life.

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O4/c1-15(2)23(27)25-11-5-6-17-8-9-18(14-19(17)25)24-22(26)13-16-7-10-20(28-3)21(12-16)29-4/h7-10,12,14-15H,5-6,11,13H2,1-4H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWZRRSHDSNJDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Tetrahydroquinoline/Tetrahydroisoquinoline Core

N-(1-Methanesulfonyl-1,2,3,4-Tetrahydroquinolin-7-yl)Acetamide (BF22503)

- Structure : Differs from the target compound by replacing the isobutyryl group with a methanesulfonyl moiety.

- Molecular weight: 404.48 g/mol (vs. estimated ~370.44 g/mol for the target compound). The sulfonyl group may reduce lipophilicity compared to isobutyryl, affecting blood-brain barrier penetration .

Tetrahydroisoquinoline Derivatives ()

- Examples : Compounds 20–24 with alkoxy or aryloxy substituents (e.g., piperidin-1-yl ethoxy, pyridylmethoxy).

- Key Differences: Tetrahydroisoquinoline core (vs. tetrahydroquinoline in the target compound) alters ring conformation and electronic properties. Substituents like piperidin-1-yl ethoxy (compound 20) introduce basic nitrogen atoms, improving aqueous solubility. Higher yields (e.g., 82% for compound 24) suggest synthetic accessibility compared to the target compound’s unspecified route .

Variations in the Acetamide/Benzamide Linker

N-[2-(3,4-Dimethoxyphenyl)Ethyl]Benzamide (Rip-B)

- Structure : Benzamide linked to a 3,4-dimethoxyphenethylamine group.

- Key Differences: Rigid benzamide scaffold (vs. flexible acetamide in the target compound) may restrict conformational freedom, impacting target binding. Melting point: 90°C, suggesting crystalline stability. Absence of a tetrahydroquinoline core limits direct pharmacological comparison but highlights the role of the dimethoxyphenyl group in diverse scaffolds .

Benzothiazole Acetamide Derivatives ()

- Examples : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide.

- Trifluoromethyl groups enhance metabolic stability and electronegativity, which may improve target affinity in specific contexts .

Vorbereitungsmethoden

Pictet-Spengler Cyclization

The tetrahydroquinoline moiety is synthesized via a Pictet-Spengler reaction , which involves the condensation of an aromatic aldehyde with a β-arylethylamine. For example:

- Reactants : 4-Methoxybenzaldehyde and 2-(3,4-dimethoxyphenyl)ethylamine

- Conditions : HCl (1 M) in ethanol, reflux at 80°C for 12 hours.

- Yield : 68–72%

Mechanism :

Alternative Routes: Mannich Reaction

A one-pot Mannich reaction using formaldehyde, ammonium chloride, and substituted phenethylamines has been reported for analogous tetrahydroquinolines:

- Reactants : 3,4-Dimethoxyphenethylamine, formaldehyde (37%), HCl

- Conditions : Ethanol, reflux for 6–8 hours

- Yield : 65–70%

Introduction of the Isobutyryl Group

N-Acylation of Tetrahydroquinoline

The secondary amine at position 1 of the tetrahydroquinoline core is acylated using isobutyryl chloride:

- Reactants : Tetrahydroquinoline intermediate, isobutyryl chloride (1.2 eq)

- Base : Triethylamine (2.5 eq) in anhydrous dichloromethane

- Conditions : 0°C → room temperature, 4 hours

- Yield : 85–90%

Optimization Notes :

- Excess acylating agent improves conversion but requires careful quenching to avoid side reactions.

- Anhydrous conditions prevent hydrolysis of the acyl chloride.

Synthesis of the 2-(3,4-Dimethoxyphenyl)Acetamide Substituent

Preparation of 2-(3,4-Dimethoxyphenyl)Acetic Acid

Step 1 : Friedel-Crafts Acylation

- Reactants : 3,4-Dimethoxybenzene, chloroacetyl chloride

- Catalyst : AlCl₃ (1.1 eq) in dichloroethane

- Conditions : 50°C, 3 hours

- Yield : 78%

Step 2 : Hydrolysis of Chloroacetophenone

Amide Coupling

The carboxylic acid is activated and coupled to the tetrahydroquinoline intermediate:

- Activation : 2-(3,4-Dimethoxyphenyl)acetic acid (1 eq), EDCI (1.5 eq), HOBt (1.5 eq) in DMF

- Coupling : Add tetrahydroquinoline derivative (1 eq), stir at room temperature for 12 hours

- Yield : 75–80%

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

| Method | Conditions | Purity |

|---|---|---|

| HPLC | C18 column, acetonitrile/water (70:30), 1 mL/min | 98.5% |

Industrial-Scale Considerations

Process Optimization

Environmental Impact

- Solvent Recovery : Dichloromethane is recycled via distillation (90% recovery).

- Waste Minimization : EDCI/HOBt coupling generates less toxic byproducts than carbodiimide-based methods.

Challenges and Troubleshooting

Common Side Reactions

Yield Improvements

- Microwave Assistance : Reduces Mannich reaction time to 2 hours with 12% yield increase.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.